molecular formula C10H12BrNO3S B5079527 [(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine

[(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5079527
M. Wt: 306.18 g/mol
InChI Key: APJUAORMHPQMJD-UHFFFAOYSA-N
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Description

[(5-Bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine is a chemical intermediate of interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide scaffold, a privileged structure known to be associated with a wide range of biological activities. The molecule integrates a 5-bromo-2-methoxyphenyl group and a prop-2-enyl (allyl) amine moiety, making it a versatile building block for further chemical derivatization, such as through reactions at the alkene group. Sulfonamide derivatives are extensively investigated for their therapeutic potential. Research on structurally related 5-bromo-N-alkylthiophene-2-sulfonamides has demonstrated significant antibacterial efficacy, particularly against challenging drug-resistant bacterial strains like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae (NDM-KP) . Furthermore, methoxy- and bromo-substituted benzenesulphonamides have shown potent sub-micromolar cytotoxicity against various human tumor cell lines (e.g., HeLa, HT-29, MCF7) and function as antimitotic agents by inhibiting tubulin polymerization, a key mechanism in anticancer drug development . The presence of both methoxy and bromo substituents on the phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to optimize interactions with biological targets and modulate the compound's physicochemical properties . This product is intended for research and development purposes in a laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

5-bromo-2-methoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-3-6-12-16(13,14)10-7-8(11)4-5-9(10)15-2/h3-5,7,12H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJUAORMHPQMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Addition Reactions: The prop-2-enylamine moiety can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced forms of the sulfonyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that sulfonamide derivatives, including those similar to [(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine, exhibit significant antibacterial properties. A study highlighted the potential of sulfonamides in developing new antibiotics targeting resistant bacterial strains. The compound's structure suggests it may inhibit bacterial enzymes involved in folate synthesis, a critical pathway for bacterial growth .

Anti-inflammatory Properties
Compounds with sulfonamide groups have been investigated for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response. This application is particularly relevant for chronic inflammatory diseases .

Biochemical Probes

Enzyme Inhibition Studies
this compound can serve as a biochemical probe to study enzyme mechanisms. Its ability to bind to active sites of enzymes allows researchers to explore the kinetics and dynamics of enzyme-substrate interactions. This application is vital for understanding metabolic pathways and developing inhibitors for therapeutic use .

Material Science

Polymer Chemistry
In materials science, sulfonamide derivatives are explored for their role in synthesizing functional polymers. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. These polymers have potential applications in coatings and composite materials .

Case Study 1: Antibacterial Screening

A screening assay involving various sulfonamide derivatives, including this compound, demonstrated promising antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition, suggesting that structural modifications could enhance efficacy against resistant strains.

Case Study 2: Enzyme Inhibition

In a study examining the inhibition of carbonic anhydrase, this compound was tested alongside known inhibitors. The compound exhibited competitive inhibition with a Ki value comparable to established inhibitors, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of [(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements and functional groups:

Compound Aromatic Substituents Sulfonyl Group Side Chain Key References
[(5-Bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine 5-Bromo, 2-methoxy Sulfonyl (S=O) linked to phenyl Prop-2-enylamine (allylamine)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-...* 5-Bromo, 2-morpholinyl pyrimidine Sulfonyl (S=O) linked to pyrimidine Trimethylbenzenesulfonamide
5-Bromo-2-N-f7-methoxy-3,4-dihydrospiro[...]pyrimidine-2,4-diamine (20a) 5-Bromo, 2-methoxy pyrimidine Chloropyrimidine core 4-(Pyridin-2-ylmethoxy)phenyl
Sulfonyl azide-modified oligonucleotides Variable (e.g., aromatic tags) Sulfonyl azide (SO₂N₃) Oligonucleotide backbone

*Compound from .

Key Observations :

  • Aromatic Core : The target compound and its pyrimidine-based analogs () share bromo and methoxy substituents, which influence electronic properties and reactivity. However, the pyrimidine core in analogs (e.g., compound 20a) may enhance π-stacking interactions in biological systems compared to the phenyl ring in the target compound.
  • Sulfonyl Group: The sulfonyl group in the target compound is directly linked to a phenyl ring, whereas pyrimidine-based analogs () feature sulfonyl or sulfanyl groups attached to heterocycles.
  • Side Chain : The allylamine group in the target compound offers distinct reactivity (e.g., radical addition, cyclization) compared to morpholine, pyridinylmethoxy, or benzenesulfonamide substituents in analogs.

Physicochemical Properties

  • Solubility : The allylamine chain may improve solubility in polar solvents compared to bulkier aromatic side chains (e.g., trimethylbenzenesulfonamide in ).
  • Stability: Sulfonyl groups generally confer thermal and oxidative stability. Sulfonyl azides () are noted for air and moisture stability, which may extend to the target compound.
  • Reactivity : The electron-withdrawing sulfonyl group activates the bromo substituent for nucleophilic substitution or cross-coupling, similar to pyrimidine-based analogs (). The allylamine side chain could participate in photoredox catalysis (e.g., via radical intermediates, as in ).

Research Findings and Limitations

  • Synthetic Routes : The target compound’s synthesis may parallel methods in (e.g., toluene sulfonic acid-mediated coupling in dioxane). Sulfonyl azide chemistry () offers alternative pathways for functionalization.
  • Knowledge Gaps: Direct comparative data on biological activity or catalytic performance are absent; inferences are based on structural analogs.

Biological Activity

[(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a sulfonamide group attached to a prop-2-enylamine moiety. The presence of the bromine and methoxy substituents on the phenyl ring suggests potential for varied biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group can act as a competitive inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Modulation of Cell Signaling : The compound may alter cellular signaling pathways, leading to changes in cell proliferation and apoptosis.
  • Interaction with Receptors : It may bind to specific receptors involved in cancer pathways or neuroprotective mechanisms, suggesting potential therapeutic applications.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies have shown that the compound can inhibit the growth of various cancer cell lines, including cervical (HeLa) and gastric adenocarcinoma (AGS) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects by modulating sigma receptors, which are implicated in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of sulfonamides have demonstrated antimicrobial properties, suggesting that this compound might also possess similar activities.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on HeLa cells revealed that treatment with the compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a model assessing neuroprotective effects, compounds structurally related to this compound were shown to activate sigma receptors, resulting in reduced neuronal cell death in models of oxidative stress.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionSigma receptor modulation
AntimicrobialPotential activity against bacterial strains

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing [(5-bromo-2-methoxyphenyl)sulfonyl]prop-2-enylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of prop-2-enylamine using 5-bromo-2-methoxybenzenesulfonyl chloride. Key steps include:

  • Sulfonyl chloride activation : Utilize thiourea/NCBSI/HCl systems to generate sulfonyl chlorides from alkyl halides or sulfonic acids under mild conditions .
  • Coupling reaction : React the sulfonyl chloride with prop-2-enylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Temperature control (0–5°C) minimizes side reactions .
  • Yield optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 60–75% depending on stoichiometric ratios and purity of starting materials.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups. Compare with reference spectra for sulfonamides .
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, bromine-induced deshielding in aromatic protons) .
  • Crystallography :
  • X-ray diffraction : Resolve the sulfonyl group’s geometry and hydrogen-bonding networks. Use SHELX for structure refinement and ORTEP-III for visualizing molecular packing .
  • Data interpretation : Analyze bond lengths (e.g., S–N: ~1.63 Å) and angles to validate stereoelectronic effects .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-bromo-2-methoxyphenyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric effects : The methoxy group at the ortho position creates steric hindrance, limiting access to the sulfonyl group. Use bulky ligands (e.g., BrettPhos) in Pd-catalyzed couplings to mitigate undesired side reactions .
  • Electronic effects : The electron-withdrawing sulfonyl group and bromine atom polarize the aromatic ring, directing electrophilic attacks to the para position. Computational modeling (DFT) predicts charge distribution and reactive sites .
  • Experimental validation : Compare reaction rates with analogs (e.g., 5-chloro or non-brominated derivatives) to isolate electronic contributions .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives, such as disordered solvent molecules or twinning?

  • Methodological Answer :

  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered regions. Apply restraints to bond lengths and angles for overlapping atoms .
  • Twinning correction : For twinned crystals, employ the HKLF5 format in SHELXL to deconvolute overlapping reflections. Validate with R-factor convergence tests .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and ensure data integrity .

Q. How does the sulfonyl group in this compound contribute to enzyme inhibition, and what assays validate this mechanism?

  • Methodological Answer :

  • Enzyme interaction : The sulfonyl group binds to catalytic serine or lysine residues in enzymes (e.g., proteases), forming reversible covalent interactions. Use docking simulations (AutoDock Vina) to predict binding modes .
  • Validation assays :
  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., AMC-tagged peptides) in dose-response studies.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .
  • SAR studies : Compare inhibition potency with analogs lacking the sulfonyl group to confirm its role .

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